molecular formula C29H28N6O3 B2983330 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 933252-33-6

6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B2983330
CAS No.: 933252-33-6
M. Wt: 508.582
InChI Key: UDBYSOAYBZFCQC-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazoline core. Key structural features include:

  • 2-(m-Tolyl) substituent: A meta-methylphenyl group at position 2, contributing steric bulk and lipophilicity.
  • Triazolo[1,5-c]quinazolinone scaffold: Provides rigidity and planar geometry, favoring interactions with biological targets like adenosine or serotonin receptors .

Properties

IUPAC Name

6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N6O3/c1-20-8-7-9-21(18-20)27-30-28-22-10-3-4-11-23(22)34(29(37)35(28)31-27)19-26(36)33-16-14-32(15-17-33)24-12-5-6-13-25(24)38-2/h3-13,18H,14-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBYSOAYBZFCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Variations in Triazoloquinazolinones

Table 1: Key Structural and Spectroscopic Differences
Compound Name / ID Substituents (Position) IR (cm⁻¹) Highlights Key $^1$H-NMR Shifts (δ ppm) Molecular Ion (m/z) Yield (%) Melting Point (°C)
Target Compound 2-(m-Tolyl), 6-(2-methoxyphenylpiperazine) ~3450 (NH), ~2340 (CN), ~1348 (CO) 7.9–6.7 (Ar-H), 3.4–3.3 (CH₂) Not reported Not reported Not reported
K13 () 4-Bromo-phenyl 3454 (NH), 2340 (CN), 1348 (CO) 7.9–6.7 (18H Ar-H), 5.4–5.0 (C=CH₂) 463 [M⁺] Not reported Not reported
K17 () 2,4-Dihydroxy-phenyl 3789 (OH), 2935 (CH₃), 1098 (CO) 8.0 (7H Ar-H), 2.5–2.1 (N–C) 346 [M⁺] Not reported Not reported
Compound 3 () 4-(2-Fluorophenyl)piperazine Similar CN/CO peaks 7.9–6.7 (Ar-H), 2.7–2.3 (N–C) 408 [M+H]⁺ 96.8 247–249

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-methoxyphenyl group (electron-donating) contrasts with K13’s bromophenyl (electron-withdrawing), altering electronic density and receptor affinity .

Key Insights :

  • Anti-inflammatory Potential: The target compound’s piperazine side chain resembles known adenosine receptor ligands (), suggesting possible A₂A or A₃ receptor affinity, which modulates inflammation .
  • Structural-Activity Relationship (SAR) : The m-tolyl group may enhance lipophilicity, improving membrane permeability compared to K17’s polar dihydroxy-phenyl group .
  • Piperazine Role : Piperazine derivatives in show high yields (e.g., 96.8% for Compound 3), indicating synthetic feasibility for scaling the target compound .

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